

Application of VO-Ohpic Trihydrate in Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606481

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Introduction

VO-Ohpic trihydrate is a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).^{[1][2][3][4]} PTEN is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.^[5] Paradoxically, pharmacological inhibition of PTEN by **VO-Ohpic trihydrate** has demonstrated significant anti-tumor activity in specific cancer contexts, primarily by inducing a state of irreversible growth arrest known as cellular senescence.^{[6][7]} This document provides detailed application notes and experimental protocols for the use of **VO-Ohpic trihydrate** in cancer research, based on preclinical findings.

Mechanism of Action

VO-Ohpic trihydrate is a vanadium-based compound that acts as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.^{[5][8]} By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the hyperactivation of downstream signaling pathways, including the AKT and ERK pathways.^{[5][6]} In cancer cells with low or heterozygous PTEN expression, this sustained overactivation paradoxically triggers a cellular senescence program, characterized by cell cycle arrest and a halt in proliferation, rather than promoting further growth.^{[6][7]} This phenomenon is referred to as PTEN-loss-induced cellular senescence (PICS).^[6]

Data Presentation

In Vitro Efficacy of VO-Ohpic Trihydrate

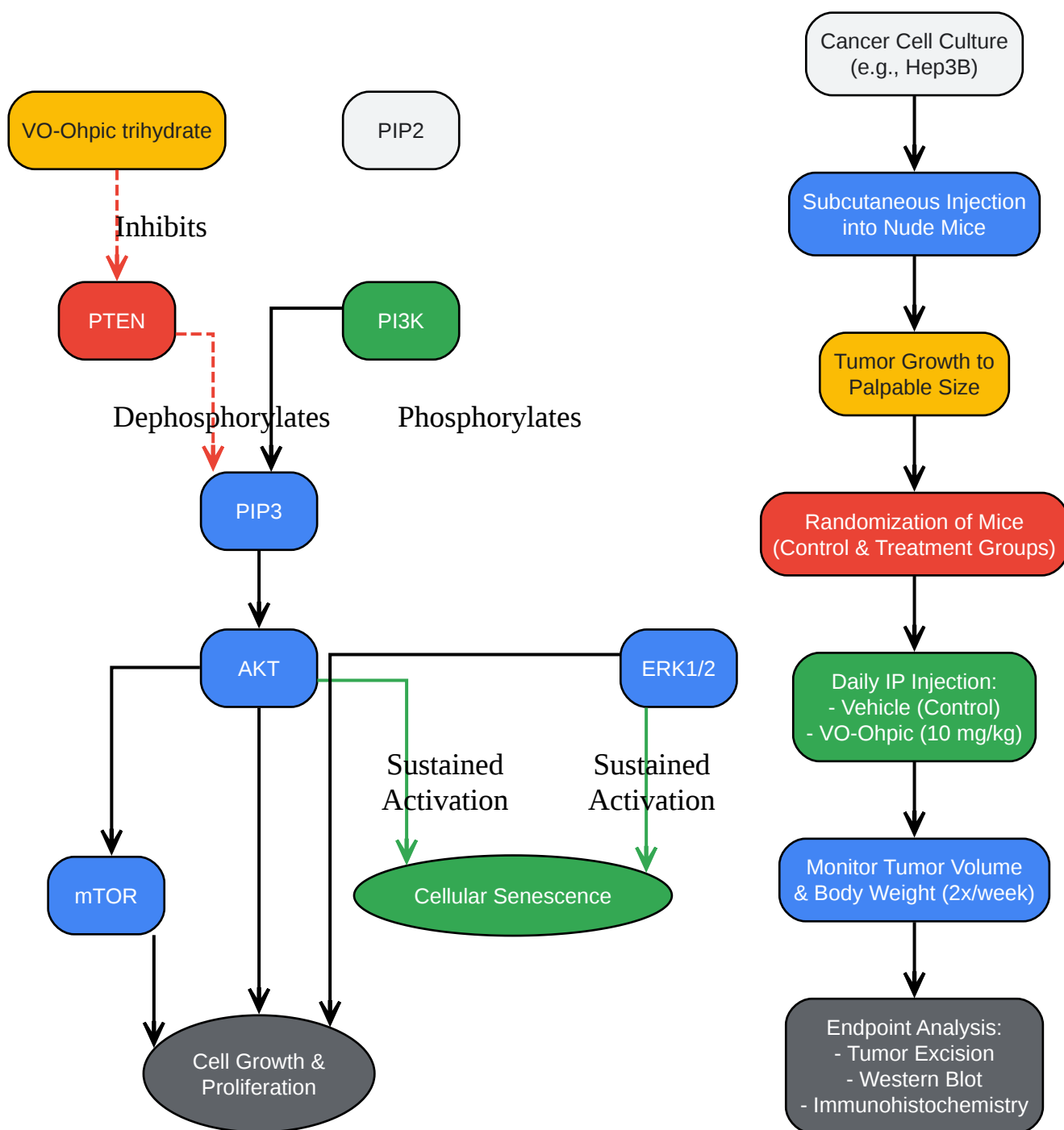
Parameter	Value	Cell Lines/System	Reference
PTEN IC50	35 nM	Recombinant PTEN (PIP3-based assay)	[3][4]
46 ± 10 nM	Recombinant PTEN (OMFP-based assay)	[1][5]	
Effect on Cell Viability	Inhibition	Hep3B (low PTEN), PLC/PRF/5 (high PTEN)	[4][6]
No effect	SNU475 (PTEN-negative)	[4][6]	
Effect on Cell Proliferation	Inhibition	Hep3B, PLC/PRF/5	[4][6]
Effect on Colony Formation	Inhibition	Hep3B, PLC/PRF/5	[4][6]
Induction of Senescence	Induces senescence-associated β-galactosidase activity	Hep3B, PLC/PRF/5	[4][6]
Cell Cycle Arrest	Induces G2/M arrest	Hep3B	[6]

In Vivo Efficacy of VO-Ohpic Trihydrate in Xenograft Models

Cancer Type	Animal Model	Dosage and Administration	Key Findings	Reference
Hepatocellular Carcinoma	Nude mice with Hep3B xenografts	10 mg/kg, daily (6 days/week), IP injection	Significantly reduced tumor volume	[6]
Prostate Cancer	Mice with MDA PCa-2b xenografts	Not specified	Significant tumor growth suppression, increased survival	[3]
Ovarian Cancer	In vivo models	Not specified	Enhanced inhibitory effects on tumor growth when combined with olaparib	[9]

Signaling Pathway

The primary signaling pathway modulated by **VO-Ohpic trihydrate** is the PI3K/AKT pathway, which is negatively regulated by PTEN. Inhibition of PTEN leads to the downstream activation of AKT and ERK, which, when chronically activated, can induce cellular senescence.



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